3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes two bromine atoms attached to a pyrrolo[3,2-b]pyridine core. Its molecular formula is C7H4Br2N2, and it has a molecular weight of 275.93 g/mol. The presence of bromine atoms makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and materials.
Mechanism of Action
Target of Action
The primary targets of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine are Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs) . FGFRs play a crucial role in various types of tumors , while JAKs modulate a number of inflammatory and immune mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 , and it also acts as an immunomodulator targeting JAK3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Coupling Products: Biaryl or alkyne derivatives.
Oxidation Products: Pyrrolo[3,2-b]pyridine N-oxides.
Reduction Products: Dehalogenated pyrrolo[3,2-b]pyridines.
Scientific Research Applications
3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 3-Bromo-1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
Comparison: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in synthetic applications compared to its mono-brominated counterparts. This dual bromination allows for more complex substitution patterns and cross-coupling reactions, making it a valuable intermediate in the synthesis of multifunctional compounds.
Properties
IUPAC Name |
3,6-dibromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNUCADWFEQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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